molecular formula C14H25N5O B14527080 N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide CAS No. 62400-24-2

N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide

Cat. No.: B14527080
CAS No.: 62400-24-2
M. Wt: 279.38 g/mol
InChI Key: IHXMYARNIPXPTO-UHFFFAOYSA-N
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Description

N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their unique properties and are often used as isosteric replacements for carboxylic acids in medicinal chemistry . This compound is characterized by the presence of a tetrazole ring, which imparts specific chemical and biological properties.

Preparation Methods

The synthesis of N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with hexylamine to form the corresponding amide. This intermediate is then reacted with 2-methyl-2H-tetrazole under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as methanol or acetonitrile and may require catalysts to facilitate the reaction .

Chemical Reactions Analysis

N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents used in these reactions include acids, bases, and metal catalysts.

Scientific Research Applications

N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide involves its interaction with molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

N-Hexyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide can be compared with other tetrazole derivatives, such as:

Properties

CAS No.

62400-24-2

Molecular Formula

C14H25N5O

Molecular Weight

279.38 g/mol

IUPAC Name

N-hexyl-N-(2-methyltetrazol-5-yl)cyclopentanecarboxamide

InChI

InChI=1S/C14H25N5O/c1-3-4-5-8-11-19(14-15-17-18(2)16-14)13(20)12-9-6-7-10-12/h12H,3-11H2,1-2H3

InChI Key

IHXMYARNIPXPTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NN(N=N1)C)C(=O)C2CCCC2

Origin of Product

United States

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